methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate (CAS 942189-76-6; MDL MFCD29041116) is a fully substituted pyrrolidine-3-carboxylate building block bearing an N-benzyl group and a C3-methoxymethyl substituent, with molecular formula C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol. The compound possesses a quaternary carbon at the pyrrolidine 3-position, conferring distinct three-dimensional conformational constraints relative to simpler 3-unsubstituted or 3-monosubstituted pyrrolidine analogs.

Molecular Formula C15H21NO3
Molecular Weight 263.33 g/mol
CAS No. 942189-76-6
Cat. No. B6614931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate
CAS942189-76-6
Molecular FormulaC15H21NO3
Molecular Weight263.33 g/mol
Structural Identifiers
SMILESCOCC1(CCN(C1)CC2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C15H21NO3/c1-18-12-15(14(17)19-2)8-9-16(11-15)10-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3
InChIKeyPZLBXYHQYFRCAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-Benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate (CAS 942189-76-6): Procurement-Relevant Identity and Physicochemical Baseline


Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate (CAS 942189-76-6; MDL MFCD29041116) is a fully substituted pyrrolidine-3-carboxylate building block bearing an N-benzyl group and a C3-methoxymethyl substituent, with molecular formula C₁₅H₂₁NO₃ and a molecular weight of 263.33 g/mol . The compound possesses a quaternary carbon at the pyrrolidine 3-position, conferring distinct three-dimensional conformational constraints relative to simpler 3-unsubstituted or 3-monosubstituted pyrrolidine analogs. Its computed physicochemical profile (XLogP3-AA = 1.4; TPSA = 38.8 Ų; zero hydrogen bond donors; four hydrogen bond acceptors; six rotatable bonds; complexity score = 302) places it in a property space that is not accessible to either the N-benzyl-only or the C3-methoxymethyl-only analogs . The compound is supplied at ≥95% purity by multiple vendors and is classified as non-hazardous for transport .

Why Methyl 1-Benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate Cannot Be Replaced by Simpler Pyrrolidine-3-carboxylate Analogs


The simultaneous presence of both the N-benzyl protecting group and the C3-methoxymethyl substituent on the pyrrolidine ring is structurally deterministic for the compound's physicochemical and synthetic identity. Removing the methoxymethyl group yields methyl 1-benzylpyrrolidine-3-carboxylate (CAS 17012-21-4), which loses the quaternary C3 stereocenter, reduces the HBA count from 4 to 3, decreases the TPSA from 38.8 to 29.5 Ų, and lowers the molecular complexity score from 302 to 236—altering solubility, hydrogen-bonding capacity, and scaffold rigidity in ways that affect both downstream reactivity and biological recognition . Conversely, removing the N-benzyl group produces methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate (CAS 942189-77-7), which introduces a hydrogen bond donor (HBD = 1), shifts the XLogP3-AA from 1.4 to −0.5, and eliminates the benzyl moiety that serves as both a lipophilic anchor and a latent deprotection handle in multi-step syntheses . Generic substitution therefore risks both synthetic incompatibility and altered molecular property profiles, as the quantitative evidence below demonstrates.

Quantitative Differentiation Evidence for Methyl 1-Benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate (942189-76-6) vs. Closest Analogs


Computed Lipophilicity Shift: XLogP3-AA Comparison Against N-Benzyl-Only and Methoxymethyl-Only Pyrrolidine-3-carboxylate Analogs

The target compound occupies a distinctive lipophilicity window relative to its two most direct structural analogs. Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate has a computed XLogP3-AA of 1.4, which is intermediate between the N-benzyl-only analog methyl 1-benzylpyrrolidine-3-carboxylate (CAS 17012-21-4; XLogP3-AA = 1.7) and the methoxymethyl-only analog methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate (CAS 942189-77-7; XLogP3-AA = −0.5) . The 0.3 log unit reduction versus the N-benzyl-only analog reflects the polarizing effect of the methoxymethyl ether oxygen, while the 1.9 log unit increase versus the methoxymethyl-only analog is driven by the N-benzyl lipophilic moiety. This intermediate LogP value is relevant for applications where balanced aqueous solubility and membrane permeability are simultaneously required. All values were computed using the XLogP3 3.0 algorithm within PubChem .

Lipophilicity Drug-likeness Physicochemical profiling Medicinal chemistry building blocks

Topological Polar Surface Area and Hydrogen-Bond Acceptor Count Differentiation for ADME Property Tuning

The target compound (TPSA = 38.8 Ų; HBA count = 4; HBD count = 0) differs from the N-benzyl-only analog (Comparator A: TPSA = 29.5 Ų; HBA = 3; HBD = 0) by an increase of 9.3 Ų in polar surface area and one additional hydrogen-bond acceptor, attributable to the methoxymethyl ether oxygen . A TPSA increase of ~9 Ų is pharmaceutically meaningful: it can reduce passive blood-brain barrier permeation when CNS exclusion is desired, or modulate oral bioavailability through altered desolvation energetics. Compared to the methoxymethyl-only analog (Comparator B: TPSA = 38.8 Ų; HBA = 4; HBD = 1), the target compound lacks the single hydrogen-bond donor (N-H of the free pyrrolidine), a feature that eliminates a key contributor to hydrogen-bond desolvation penalty and can enhance membrane permeation rates. Computed TPSA values are from Cactvs 3.4.8.18 (PubChem) .

TPSA ADME prediction Blood-brain barrier permeability Fragment-based drug design

Molecular Complexity and Conformational Restriction: Quaternary C3 Center vs. C3-Unsubstituted Pyrrolidine Analogs

The target compound contains a quaternary carbon at the pyrrolidine 3-position due to the geminal ester and methoxymethyl substitution, resulting in a computed molecular complexity score of 302 versus 236 for the N-benzyl-only analog (Comparator A, CAS 17012-21-4), which lacks 3-substitution and therefore has only a tertiary C3 center . The complexity score difference of 66 units (a 28% increase) reflects not only the additional heavy atoms (19 vs. 16) but also the topological and stereoelectronic consequences of the quaternary center: elimination of C3 epimerization pathways, restricted ring puckering dynamics, and a fixed spatial orientation of the methoxymethyl side chain. The target compound also has six rotatable bonds versus four for Comparator A, providing greater conformational sampling capacity despite the fixed C3 geometry. For the methoxymethyl-only analog (Comparator B, CAS 942189-77-7), which also has a quaternary C3, the complexity comparison is dominated by the absence of the benzyl group: complexity = 302 (target) vs. an estimated ~220 (Comparator B, based on heavy atom count and ring count); however, PubChem complexity data for Comparator B was not retrieved in full .

Molecular complexity Scaffold diversity 3D conformational constraints Fragment elaboration

N-Benzyl Group as a Quantitatively Demonstrated Latent Deprotection Handle in ERK Inhibitor Intermediate Synthesis

The N-benzyl group of methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate has been demonstrated to undergo quantitative hydrogenolytic cleavage to yield methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate (CAS 942189-77-7) as documented in patent US8546404B2. Under the reported conditions—ammonium formate (5.68 mmol, 4 equiv), 10% Pd/C (100 mg), in methanol (6 mL) at reflux overnight—373 mg (1.42 mmol) of the target compound was converted to 140 mg of the debenzylated product, representing an isolated yield of 57% . This transformation was conducted within the context of synthesizing polycyclic indazole-based ERK inhibitors, positioning the target compound as a key protected intermediate en route to biologically active kinase inhibitor scaffolds. In contrast, the N-benzyl-only analog (Comparator A, CAS 17012-21-4) would yield the simpler methyl pyrrolidine-3-carboxylate upon debenzylation, lacking the methoxymethyl handle for further functionalization; the methoxymethyl-only analog (Comparator B) is the deprotection product itself and thus provides no protecting group utility .

Protecting group strategy Synthetic intermediate N-debenzylation ERK kinase inhibitors Medicinal chemistry synthesis

Patent-Assigned Role in ERK Kinase Inhibitor Medicinal Chemistry: Structural Context Differentiation

Methyl 1-benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate is specifically cited in the patent literature as a synthetic intermediate within the pyrrolidine-containing ERK inhibitor chemical series. The compound is referenced in the patent family including 'POLYCYCLIC INDAZOLE DERIVATIVES THAT ARE ERK INHIBITORS' (column 241–242) and 'PYRROLIDINE DERIVATIVES AS ERK INHIBITORS' (column 204, corresponding to US8546404B2 and WO2007097937A1) . These patents describe compounds targeting ERK1 and ERK2 kinases for oncology indications. In contrast, the simpler analog methyl 1-benzylpyrrolidine-3-carboxylate (Comparator A, CAS 17012-21-4) is more broadly referenced as a general pharmaceutical intermediate and is described in vendor documentation as being applicable to 'analgesics and anti-inflammatory agents' and as an antibacterial DNA gyrase/topoisomerase IV inhibitor—a distinct target class from kinase inhibition . The methoxymethyl-only analog (Comparator B) is described in vendor sources as being investigated for HIV protease inhibition . This divergence in patent and target-class association indicates that the specific combination of N-benzyl and C3-methoxymethyl substituents maps the target compound into the kinase inhibitor chemical space, whereas simpler analogs populate different target classes.

ERK inhibitor Cancer therapeutics Kinase drug discovery Patent-protected intermediate MAPK pathway

Commercial Availability and Purity Specification Benchmarking Against Structurally Closest Analogs

The target compound is commercially available at a minimum purity specification of 95% from multiple suppliers including AKSci (Cat. 4987DP), CymitQuimica (Ref. 3D-SMB18976), and Chemenu (Cat. CM482524), with a molecular weight of 263.33 g/mol and MDL number MFCD29041116 . Comparator A (methyl 1-benzylpyrrolidine-3-carboxylate, CAS 17012-21-4) is available at higher purity grades (≥98% GC from TCI America, Cat. M2866; ≥98% from ChemImpex) and at lower cost due to its simpler structure and broader market . Comparator B (methyl 3-(methoxymethyl)pyrrolidine-3-carboxylate, CAS 942189-77-7) is available at 92–95% purity from Bidepharm and Chemenu . The target compound's market positioning as a specialized building block—rather than a commodity intermediate—reflects its dual substitution pattern, which requires a more elaborate synthetic route than either comparator. For procurement decision-making, the higher cost of the target compound relative to Comparator A should be weighed against the synthetic step savings and structural complexity it provides in a single building block.

Chemical procurement Purity specification Supply chain comparison Research chemical sourcing

Optimal Research and Procurement Application Scenarios for Methyl 1-Benzyl-3-(methoxymethyl)pyrrolidine-3-carboxylate (942189-76-6)


Kinase Inhibitor Medicinal Chemistry: ERK-Targeted Scaffold Elaboration

The compound's documented role as an intermediate in polycyclic indazole ERK inhibitor synthesis (US8546404B2, WO2007097937A1) positions it as a preferred building block for kinase-focused medicinal chemistry programs . The N-benzyl group serves as a traceless protecting group that can be removed by catalytic hydrogenolysis (demonstrated 57% yield) to reveal the free pyrrolidine NH for further functionalization, while the C3-methoxymethyl substituent is retained throughout this transformation, providing a permanent functional handle for subsequent structure-activity relationship exploration . In contrast, use of the simpler N-benzyl-only analog (Comparator A) would require a separate step to install a C3 substituent after deprotection, adding synthetic complexity. This scenario is most relevant for research groups engaged in MAPK pathway-targeted oncology drug discovery.

Scaffold-Hopping and Fragment Elaboration Requiring Quaternary C3 Pyrrolidine Cores

The quaternary carbon at the pyrrolidine 3-position—with a molecular complexity score of 302 (28% higher than the N-benzyl-only analog)—provides a conformationally constrained scaffold that eliminates C3 epimerization and fixes the spatial orientation of the ester and methoxymethyl groups . This feature is valuable for fragment-based drug design programs seeking three-dimensionally defined building blocks where stereochemical integrity must be maintained throughout multi-step synthetic sequences. The six rotatable bonds (vs. four for Comparator A) also provide greater conformational sampling capacity for target engagement . Researchers requiring a quaternary pyrrolidine core with built-in functionalization handles should select this compound over the simpler tertiary-C3 analog.

ADME Property Optimization Through Balanced Lipophilicity and Zero H-Bond Donor Profile

With an XLogP3-AA of 1.4, TPSA of 38.8 Ų, and zero hydrogen-bond donors, the target compound occupies a favorable property space for oral bioavailability and potential CNS penetration tuning . The intermediate LogP value (between the overly lipophilic Comparator A at 1.7 and the overly hydrophilic Comparator B at −0.5) makes this compound suitable as a core scaffold when lead optimization requires balanced permeability and aqueous solubility . Additionally, the absence of an H-bond donor distinguishes it from Comparator B (HBD = 1), reducing the desolvation penalty associated with membrane permeation. Medicinal chemists optimizing ADME properties in a lead series should consider this compound when LogP and HBD modulation are primary design objectives.

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategy

The compound's N-benzyl group provides orthogonal protection relative to the methyl ester at C3, enabling sequential deprotection strategies. The benzyl group can be removed under mild transfer hydrogenation conditions (ammonium formate, Pd/C) without affecting the methyl ester, as demonstrated in patent US8546404B2 . Simultaneously, the methoxymethyl ether at C3 offers acid-labile protection potential, providing a third orthogonal handle. This three-level protection scheme (benzyl amine, methyl ester, methoxymethyl ether) is not available with either Comparator A (lacks the methoxymethyl handle) or Comparator B (lacks the N-benzyl protection), making the target compound uniquely suited for complex synthetic sequences requiring iterative deprotection and functionalization steps.

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